4-Bromo-2-(piperazin-1-YL)thiazole is a heterocyclic compound that incorporates a thiazole ring and a piperazine moiety. This compound is recognized for its potential applications in medicinal chemistry, particularly due to the biological activities associated with thiazole derivatives. Thiazole compounds are widely studied for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities .
4-Bromo-2-(piperazin-1-YL)thiazole is classified under heterocyclic compounds, specifically as a thiazole derivative. Its chemical structure features a bromine atom at the 4-position of the thiazole ring and a piperazine group attached at the 2-position. The compound can be identified by its CAS number 223514-48-5 and has been documented in various chemical databases such as PubChem .
The synthesis of 4-Bromo-2-(piperazin-1-YL)thiazole typically involves several steps:
The molecular formula of 4-Bromo-2-(piperazin-1-YL)thiazole is C₈H₈BrN₃S, with a molecular weight of approximately 248.15 g/mol. The structure consists of:
The presence of bromine at the 4-position contributes to its reactivity and biological activity .
4-Bromo-2-(piperazin-1-YL)thiazole can undergo several types of chemical reactions:
Common reagents include:
The mechanism of action for 4-Bromo-2-(piperazin-1-YL)thiazole is primarily linked to its interaction with specific biological targets:
4-Bromo-2-(piperazin-1-YL)thiazole exhibits the following physical properties:
The chemical properties include:
4-Bromo-2-(piperazin-1-YL)thiazole has various scientific applications:
The synthesis of 4-bromo-2-(piperazin-1-yl)thiazole (CAS: 668484-59-1) primarily follows two principal routes with distinct advantages in scalability and intermediate availability:
Thiosemicarbazide Cyclization Pathway:This method involves a multi-step sequence starting with the formation of a thiosemicarbazone intermediate from 4-(4-(methylsulphonyl)piperazin-1-yl)benzaldehyde. Subsequent ring closure with α-bromoketones (specifically 2-bromo-1-(4-bromophenyl)ethanone) yields the 4-bromothiazole core. Piperazine incorporation occurs via nucleophilic substitution, requiring anhydrous conditions in polar aprotic solvents (DMF, acetonitrile) at 80–100°C for 3–8 hours. This route achieves moderate yields (52–68%) but offers precise control over thiazole C4 bromination [5] [7].
Direct Piperazine Coupling to Pre-formed 4-Bromothiazole:Commercial 4-bromo-2-aminothiazole undergoes diazotization followed by bromide displacement to generate reactive 4-bromo-2-bromothiazole. This intermediate reacts with unprotected piperazine under mild conditions (40–60°C, 12–24 hours). Although shorter (2 steps), competitive di-substitution at piperazine can reduce yields to 45–55%. Stoichiometric optimization (1:1.1 thiazole:piperazine ratio) and inert atmosphere improve yields to 70% [3] [8].
Table 1: Comparative Analysis of Key Synthetic Routes to 4-Bromo-2-(piperazin-1-yl)thiazole
Synthetic Route | Key Intermediate | Reaction Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Thiosemicarbazide cyclization | 4-(4-(Methylsulphonyl)piperazin-1-yl)benzaldehyde | DMF, 100°C, 3–8 h | 52–68 | >95 |
Direct piperazine coupling | 4-Bromo-2-bromothiazole | ACN, 60°C, 12–24 h, N₂ atmosphere | 45–70 | 98 |
Critical Insight: Hybrid scaffold synthesis necessitates N-protection (e.g., benzhydryl, methylsulfonyl) of piperazine during thiazole formation to prevent quaternization. Deprotection (TFA for benzhydryl; NaOH/ethanol for sulfonyl) follows ring closure [5] [7].
Regioselective bromination at the C4 position of the thiazole ring is pivotal for ensuring structural fidelity and pharmacological relevance. Two dominant strategies are employed:
Pre-bromination of Thiazole Precursors:Bromination precedes piperazine conjugation using electrophilic bromine sources (NBS, Br₂). The electron-deficient C4 position in 2-aminothiazoles facilitates selective bromination (>90% regioselectivity) at 0°C in chloroform. This avoids dihalogenation and preserves piperazine reactivity. Limitations include incompatibility with acid-sensitive protecting groups [5] [7].
Post-functionalization of Assembled Scaffolds:Direct bromination of pre-formed 2-(piperazin-1-yl)thiazole requires protecting the piperazine nitrogen to prevent oxidation. N-acetylation allows bromination at C4 with NBS/acetic acid (75% yield). However, over-bromination at C5 occurs with extended reaction times (>2 h) [1].
Spectroscopic Validation:Regiochemistry is confirmed via:
Table 2: Regioselectivity Outcomes in Thiazole Bromination Methods
Bromination Strategy | Reagent System | Temperature | C4 Selectivity (%) | Major Impurity |
---|---|---|---|---|
Pre-bromination of precursors | NBS/CHCl₃ | 0–5°C | >90 | 2-Amino-4,5-dibromothiazole |
Post-functionalization (protected) | Br₂/HOAc | 25°C | 75–80 | 4,5-Dibromothiazole |
Post-functionalization (unprotected) | NBS/DMF | 80°C | <40 | Piperazine N-oxide |
Microwave-assisted synthesis significantly enhances reaction kinetics and purity for 4-bromo-2-(piperazin-1-yl)thiazole:
Table 3: Performance Metrics: Microwave vs. Conventional Synthesis
Parameter | Microwave-Assisted | Conventional | Improvement |
---|---|---|---|
Reaction time | 15–45 min | 8–24 h | 20–30x faster |
Isolated yield | 78–89% | 45–70% | +20–25% |
Purity (HPLC) | >99% | 92–95% | +4–7% |
Energy consumption | 0.8–1.2 kWh/mol | 8.5–12 kWh/mol | 85–90% lower |
Solvent volume | 15 mL/g substrate | 40 mL/g substrate | 60% reduction |
Process Implications: Microwave methods reduce epimerization at thiazole C2 and eliminate solvent degradation pathways (e.g., DMF decomposition to dimethylamine), simplifying purification [5].
Purification of 4-bromo-2-(piperazin-1-yl)thiazole faces three core challenges:
Polar Byproduct Co-elution:Unreacted piperazine (log P = -1.5) and hydrobromide salts mimic target compound polarity (log P = 2.1). Solution: Ion-exchange chromatography (Amberlite IRA-400 Cl⁻ resin) replaces silica gel, removing ionic impurities prior to crystallization [3] [8].
Halogen-Mediated Degradation:Light-induced C-Br bond homolysis generates free radicals during solvent evaporation. Mitigation requires:
Table 4: Purification Techniques and Performance Outcomes
Technique | Conditions | Recovery (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Ion-exchange chromatography | IRA-400 resin, MeOH/NH₄OH (95:5) | 85 | 99.5 | Removes piperazine salts |
Mixed-solvent crystallization | DCM/hexane (1:4), -20°C, 12 h | 72 | 98.0 | Scalable to kilogram batches |
Preparative HPLC | C18 column, ACN/H₂O (0.1% TFA), 30:70 → 80:20 | 90 | 99.9 | Resolves regioisomers |
Acid-base extraction | 1M HCl/5% NaHCO₃, ethyl acetate | 65 | 97.0 | Cost-effective for small scale |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8